molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Cat. No. B1437906
M. Wt: 204.24 g/mol
InChI Key: NKIRVNOWZKHGSS-UHFFFAOYSA-N
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Description

“9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” is a heterocyclic organic compound1. It has gained considerable attention in recent years due to its potential applications1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.



Molecular Structure Analysis

The molecular formula of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” is C12H13FN21. The molecular weight is 204.24 g/mol1.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.



Physical And Chemical Properties Analysis

The molecular weight of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” is 204.24 g/mol1. When it’s in the form of hydrochloride, the molecular weight is 240.702.


Scientific Research Applications

Synthesis and Structural Studies

  • Azonia-azulene salts Synthesis : The synthesis of related compounds, such as 1,2,23-tribromopyrrolo[1,2-a]azepin-9-one and 11-methylazepino[1,2-a]indol-10-one, through elimination reactions, and their subsequent transformation into hydroxyzonia-azulene salts, demonstrates the chemical versatility and potential for further structural modification of azepino[3,4-b]indole derivatives (Collington & Jones, 1969).

  • Structural Variations in Azepino-indoles : Synthesis of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd] indoles, achieved via regioselective cyclization, showcases the structural diversity achievable within the azepino-indole framework, which is crucial for exploring different biological activities and interactions (Safieh et al., 2001).

Potential Pharmacological Applications

  • Cytotoxic Evaluation : The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, closely related to azepino[3,4-b]indoles, and their evaluation as antitumor agents, indicates a potential pharmacological application of similar azepinoindole derivatives. The interaction with DNA and antitumor activity of these compounds provide insights into possible uses of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole in cancer research (Gu et al., 2017).

  • HIV-1 Inhibitory Profile : Indole derivatives, including azepinoindoles, have been shown to interfere with the interaction of HIV surface protein gp120 with the host cell receptor CD4. This indicates a potential therapeutic application of azepino[3,4-b]indoles in HIV treatment (Wang et al., 2003).

Chemical Reactivity and Transformations

  • Rhodium-Catalyzed Cycloadditions : Research into regioselective preparation of azepino[2,3-b]indoles through rhodium-catalyzed formal aza-[4 + 3] cycloaddition demonstrates the reactivity of azepinoindoles under catalytic conditions, which is important for synthetic chemistry applications (Lang et al., 2017).

  • Microwave-Assisted Synthesis : The microwave-assisted regioselective synthesis of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, a process which likely has parallels in the synthesis of azepino[3,4-b]indoles, showcases innovative techniques in the field of chemical synthesis (Karthikeyan et al., 2009).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole”.


properties

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIRVNOWZKHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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